molecular formula C10H10O3 B8577373 2-(3-Oxopropyl)benzoic acid

2-(3-Oxopropyl)benzoic acid

Cat. No. B8577373
M. Wt: 178.18 g/mol
InChI Key: IWBGDHDIEJHLGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Oxopropyl)benzoic acid is a useful research compound. Its molecular formula is C10H10O3 and its molecular weight is 178.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

2-(3-oxopropyl)benzoic acid

InChI

InChI=1S/C10H10O3/c11-7-3-5-8-4-1-2-6-9(8)10(12)13/h1-2,4,6-7H,3,5H2,(H,12,13)

InChI Key

IWBGDHDIEJHLGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCC=O)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

At -50° C., 200 mL of MeOH were added to a solution of the enol acetate of Step 1 (214 g, approx. 1.04 mol) in 800 mL of acetone. At -78° C., ozone was bubbled through this solution for 7 h (or until the excess of O3 produced a green color). The excess of ozone was blown away by a stream of N2 and a solution of triphenylphosphine (327 g, 1.25 mol) in 1 L of acetone was then added slowly at -78° C. The temperature was slowly raised to -10° C. over 30 min. 1N HCl (700 mL) was slowly added and the mixture was stirred at 3° C. for 16 h. The organic solvent were evaporated, 500 mL of EtOAc were added and the mixture was alkalinized with an excess of NaHCO3 (approx. 270 g). The aqueous phase was washed with EtOAc (2×1 L) and the organic layers were reextracted with 1 L of saturated NaHCO3 by agitation over 2 h. The combined aqueous extracts were then acidified with conc. HCl and extracted with EtOAc. The extract was dried over Na2SO4, the solvent was evaporated and the acetic acid was co-evaporated with toluene to yield 139.6 g of the title compound (75% for Steps 1 and 2) as a white solid.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
327 g
Type
reactant
Reaction Step Three
Quantity
1 L
Type
reactant
Reaction Step Three
Name
Quantity
700 mL
Type
reactant
Reaction Step Four
Quantity
214 g
Type
reactant
Reaction Step Five
Quantity
800 mL
Type
reactant
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Five
Yield
75%

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